molecular formula C6H10N4O4 B8094218 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate

Cat. No.: B8094218
M. Wt: 202.17 g/mol
InChI Key: SOOUGBLNWNOJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including theophylline and caffeine . This compound is characterized by its unique structure, which includes a nitroso group attached to the uracil ring, making it a valuable reagent in organic chemistry.

Preparation Methods

The synthesis of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves several steps:

Industrial production methods often involve optimizing these steps to improve yield and purity. For instance, using nonaqueous media like glacial acetic acid or concentrated sulfuric acid can enhance the isolation of intermediates and final products .

Chemical Reactions Analysis

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and enzyme activities. The compound’s derivatives may interact with nucleic acids and proteins, influencing their function and stability .

Comparison with Similar Compounds

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3.H2O/c1-9-4(7)3(8-13)5(11)10(2)6(9)12;/h7H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOUGBLNWNOJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 2
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.